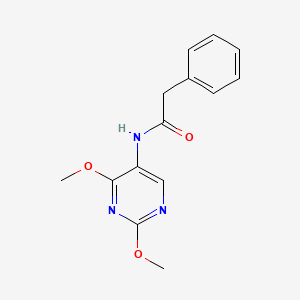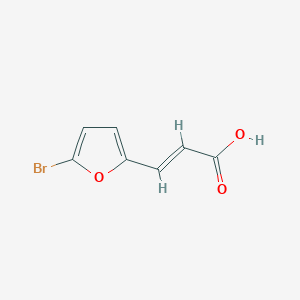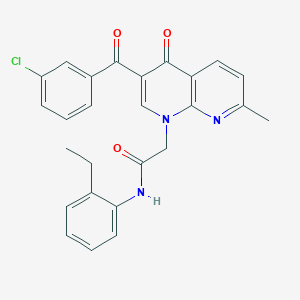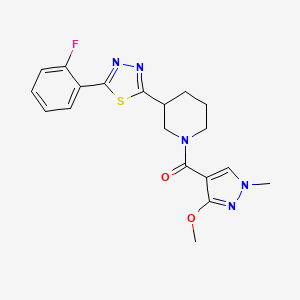![molecular formula C21H12FN3OS B2749978 5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine CAS No. 670270-83-4](/img/structure/B2749978.png)
5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine, also known as FQ-TP, is a compound that has been developed for its potential use as an anticancer agent. It belongs to the class of thieno[2,3-d]pyrimidine derivatives, which have been found to have a variety of biological activities.
Scientific Research Applications
Synthesis and In-Vitro Studies
A series of new quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives were developed using 4-amino-8-fluoro-quinoline-3-carboxylic acid ethyl ester as raw material. These compounds were evaluated for their antibacterial ability towards different micro-organisms, demonstrating potential activity against bacterial strains (Valluri, K. K., Viswanath, I. K., Raju, P., Rajasekher, B., & Dasu, B., 2017).
Antimicrobial and Antitubercular Activity
Novel 5-phenyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dithiones and related derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis and antibacterial activity against various bacterial strains, showcasing pronounced antitubercular and antimicrobial activities (Kamdar, N. R., Haveliwala, D. D., Mistry, P. T., & Patel, S., 2011).
Synthesis and Biological Activity of Novel Derivatives
Thieno[2,3-b]quinoline derivatives were synthesized and evaluated for their inhibitory activity against Saccharomyces cerevisiae, highlighting the potential of these compounds in developing antifungal therapeutics (El-Gaby, M., Abdel-Gawad, S. M., Ghorab, M. M., Heiba, H., & Aly, H. M., 2006).
Spectroscopic Properties and Sensor Properties
The electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones were investigated, revealing their potential use in developing fluorescence-based sensors and studying the effects of structure and environment on their spectroscopic properties (Al-Ansari, I. A. Z., 2016).
properties
IUPAC Name |
5-(4-fluorophenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FN3OS/c22-15-8-6-13(7-9-15)16-11-27-21-18(16)20(24-12-25-21)26-17-5-1-3-14-4-2-10-23-19(14)17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMILEPKXRMPLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-Cyanocyclohexyl)-2-[[(1R,2S)-2-(3-hydroxypyrrolidin-1-yl)cyclopentyl]amino]-N-methylacetamide](/img/structure/B2749896.png)
![ethyl 3-cyano-2-(2-(phenylsulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2749904.png)
![2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2749905.png)


![(E)-N'-(4-ethoxybenzylidene)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dinitrobenzohydrazide](/img/structure/B2749908.png)
![6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B2749910.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2749912.png)

![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-cyclopentylacetamide](/img/structure/B2749914.png)

